N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including an amine, a thiadiazole ring, a nitro group, and a benzamide group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the functional groups present and their interactions. For example, the benzamide and thiadiazole groups could potentially participate in pi stacking interactions, while the amine and nitro groups could form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it might have a relatively high melting point due to the potential for intermolecular interactions such as hydrogen bonding and pi stacking .Scientific Research Applications
- The 2-aminothiazole scaffold, which includes our compound, has gained attention in medicinal chemistry and drug discovery research. It serves as a fundamental part of clinically applied anticancer drugs like dasatinib and alpelisib .
- Literature surveys reveal that different 2-aminothiazole analogs exhibit potent and selective inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers .
- The compound’s 2-aminothiazole moiety contributes to its antiviral activity. Heterocyclic ring systems, including 2-aminothiazoles, have been investigated for their potential in combating viral infections .
- 2-Aminothiazole derivatives have demonstrated antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens .
- The compound’s 2-aminothiazole scaffold may also have anticonvulsant properties. This field focuses on developing drugs to manage epileptic seizures .
- Some 2-aminothiazole derivatives exhibit antidiabetic effects. Investigating their impact on glucose regulation and insulin sensitivity is crucial .
- The compound’s 2-aminothiazole core may possess anti-inflammatory properties. Inflammation plays a role in various diseases, including autoimmune conditions and chronic inflammatory disorders .
Anticancer Research
Antiviral Properties
Antimicrobial Applications
Anticonvulsant Potential
Antidiabetic Research
Anti-inflammatory Activity
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O4S2/c1-10-6-7-11(8-14(10)24(27)28)16(26)21-17-22-23-18(30-17)29-9-15(25)20-13-5-3-2-4-12(13)19/h2-8H,9H2,1H3,(H,20,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHCBQHDVLCVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.